molecular formula C8H7BrO B1341060 3-Bromo-5-methylbenzaldehyde CAS No. 188813-04-9

3-Bromo-5-methylbenzaldehyde

Cat. No.: B1341060
CAS No.: 188813-04-9
M. Wt: 199.04 g/mol
InChI Key: DMSLPBFUZSQMQT-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

    Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents, leading to the formation of secondary alcohols.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzaldehydes with additional electrophilic groups.

    Nucleophilic Addition: Secondary alcohols.

    Oxidation: 3-Bromo-5-methylbenzoic acid.

Scientific Research Applications

3-Bromo-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. In electrophilic aromatic substitution reactions, the bromine and methyl groups on the benzene ring direct the incoming electrophile to specific positions on the ring. The aldehyde group can also participate in nucleophilic addition reactions, forming stable intermediates that can be further transformed into various products.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzaldehyde: Similar structure with the bromine and methyl groups at different positions.

    4-Bromo-5-methylbenzaldehyde: Another isomer with the bromine and methyl groups at different positions.

    3-Chloro-5-methylbenzaldehyde: Similar structure with a chlorine atom instead of bromine.

Uniqueness

3-Bromo-5-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The presence of both bromine and methyl groups on the benzene ring provides distinct electronic and steric effects, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

3-bromo-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSLPBFUZSQMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586362
Record name 3-Bromo-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188813-04-9
Record name 3-Bromo-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 3-bromo-5-methylbenzyl bromide (Step A above) (5.49 g, 20 mmole) in glacial acetic acid (9.0 mL) and H2O` (9 mL) was added hexamethylenetetramine (4.50 g, 32 mmole) and the reaction was stirred at reflux for 2 hours. Concentrated HCl (7.0 mL) was added and the mixture was refluxed an additional 15 minutes. After cooling to room temperature, the reaction mixture was diluted with H2O (75 mL) and extracted with ether (150 mL). The ether layer was washed with H2O (3×25 mL), 10% NaHCO3 (2×50 mL) and dried over MgSO4. The ether was removed under vacuum and the residue was chromatographed on silica gel eluting with hexane and 10% Et2O/hexane to yield 3-bromo-5-methylbenzaldehyde (2.80 g) as a light yellow oil which solidified upon standing. MS and NMR were consistent with the desired structure.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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